[4-(4-METHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE
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Overview
Description
4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperazine ring substituted with a methoxybenzyl group and a phenylmethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Acrylation without base: This step involves the acrylation of the starting materials without the use of a base.
Cyclisation and Hydrolysis: These steps are used to form the piperazine ring and hydrolyze any intermediate compounds.
Electrophilic Chlorination: This step involves the chlorination of the intermediate compounds to form the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Alcohol derivatives formed by the reduction of the ketone group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties . It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Industry: The compound is used in the development of new materials and chemical products. It is also used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive function in neurodegenerative diseases.
Comparison with Similar Compounds
4-(7-chloroquinolin-4-yl)piperazino(phenyl)methanone: This compound has a similar structure but includes a chloroquinoline moiety.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound includes a chromen-2-one moiety and is studied for its antimicrobial activity.
Uniqueness: 4-(4-METHOXYBENZYL)PIPERAZINO(PHENYL)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group and phenylmethanone moiety contribute to its versatility in chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-7-16(8-10-18)15-20-11-13-21(14-12-20)19(22)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUIKPPZQFJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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